molecular formula C16H15ClN6O4S B4835219 4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4835219
M. Wt: 422.8 g/mol
InChI Key: JCRSROCDMQNVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyrimidine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the pyrimidine moiety, and the sulfonamide group attachment. One common method involves the condensation of methyl methoxyacetate and diethyl oxalate in the presence of sodium ethoxide to form methyl methoxybutanone diacid. This intermediate is then decarbonylated under reduced pressure to obtain methoxymalonic acid methyl ester, which is further condensed with formamide using sodium methoxide to yield 5-methoxy-4,6-dihydroxypyrimidine disodium .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O4S/c1-23-15(12(17)8-20-23)16(24)21-10-3-5-11(6-4-10)28(25,26)22-13-7-14(27-2)19-9-18-13/h3-9H,1-2H3,(H,21,24)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRSROCDMQNVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
4-CHLORO-N~5~-(4-{[(6-METHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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